Dowex(R) hcr-W2

Description

Contextualization of Ion Exchange Resins in Chemical Sciences

Ion exchange resins are synthetic polymers that are insoluble and porous, typically appearing as small, bead-like structures. excedr.comwikipedia.org These resins consist of a cross-linked polymer matrix to which charged functional groups are covalently bonded. britannica.com This structure allows for the reversible exchange of ions between the solid resin and a surrounding liquid phase without altering the resin's physical structure. nrc.govoiv.int

Based on the charge of their functional groups, ion exchange resins are broadly categorized into two main types: cation exchangers and anion exchangers. excedr.com Cation exchange resins possess negatively charged functional groups and are used to exchange positive ions (cations). britannica.com Conversely, anion exchange resins have positively charged functional groups for the exchange of negative ions (anions). excedr.com The most common polymer backbone for these resins is a copolymer of styrene (B11656) and divinylbenzene (B73037). wikipedia.orgbritannica.com

The applications of ion exchange resins are widespread and critical in various scientific and industrial processes. They are extensively used for water purification and softening, where they remove unwanted ions like calcium, magnesium, and heavy metals. wikipedia.orgbritannica.comlabinsights.nl In the realm of chemical synthesis, they serve as effective catalysts for reactions such as esterification and hydrolysis. britannica.com Other significant applications include the separation and concentration of valuable elements from ores, the purification of sugars, and their use in analytical chemistry for the separation of ionic substances. britannica.com

Historical Development and Significance of Sulfonated Styrene-Divinylbenzene Cation Exchange Resins in Scholarly Inquiry

The journey of ion exchange technology began in 1905 with the use of synthetic aluminosilicates, known as zeolites, for water softening. bluemaarlin.comwatertechnologies.com These early materials were later succeeded by more physically stable natural materials like Greensand. bluemaarlin.comwatertechnologies.com A significant advancement came with the development of sulfonated coal, which expanded the application of ion exchange to include hydrogen cycle operation. bluemaarlin.com

A pivotal moment in the history of ion exchange was the introduction of synthetic organic resins in 1935, which were phenolic condensation products containing sulfonic or amine groups. nrc.gov However, the major breakthrough occurred in the mid-1940s with the development of resins based on the copolymerization of styrene cross-linked with divinylbenzene. bluemaarlin.com These new resins, including the sulfonated styrene-divinylbenzene cation exchangers, demonstrated superior stability and a much higher exchange capacity than their predecessors. bluemaarlin.com This innovation made the complete demineralization of water a practical reality and established polystyrene-divinylbenzene resins as the foundation for the majority of modern ion exchange applications. bluemaarlin.comwatertechnologies.com

The introduction of these highly functional resins spurred a wave of scholarly inquiry. Researchers began to explore their vast potential not only in water treatment but also as catalysts in organic reactions, for the separation of metals, and in various analytical and purification processes. britannica.comresearchgate.net The ability to systematically modify the resin's properties, such as cross-linking and particle size, allowed for the tailoring of resins for specific research applications, further broadening their significance in the scientific community. wikipedia.orgnrc.gov

Scope and Research Focus on Dowex(R) HCR-W2 in Contemporary Academic Literature

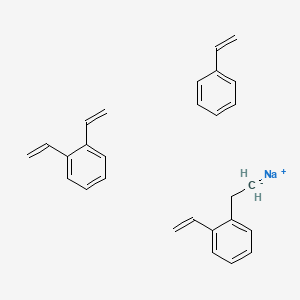

This compound is a strong acid cation exchange resin, specifically a sulfonated copolymer of styrene, ethylstyrene, and divinylbenzene. midlandsci.com It is a gel-type resin, characterized by its microporous structure. nrc.gov Contemporary academic literature highlights the use of this compound across a spectrum of research applications, demonstrating its versatility and reliability.

One prominent area of research is its use as a catalyst. Studies have investigated its effectiveness in the esterification of free fatty acids in waste cooking oil, a key step in biodiesel production. researchgate.net It has also been employed as a polymerization catalyst in the synthesis of copolymers from lactic acid and glycolic acid. google.com

In the field of purification and separation, this compound has been utilized for the purification of commercial dilute hydrofluoric acid by removing metallic impurities. researchgate.net It has also been a crucial component in the chromatographic separation and purification of N-acetylneuraminic acid from delipidated egg yolk. nih.gov Furthermore, its ion exchange capabilities have been studied for the separation of metal ions like calcium and magnesium from solutions containing sugars such as fructose (B13574) and glucose. scielo.br

Recent research also explores its role in advanced materials science. For instance, it has been used in the synthesis of nanoscale hybrid electrolytes, where it facilitates the replacement of sodium ions with protons on the surface of functionalized silica (B1680970) nanoparticles. acs.org The consistent performance of this compound in these diverse applications underscores its continued importance as a tool in modern academic research.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69011-22-9 | chemicalbook.com |

| Molecular Formula | C₂₈H₂₉Na | nih.gov |

| Molecular Weight | 388.5 g/mol | nih.gov |

| Form | Solid beads | midlandsci.com |

| Density | 1.28 g/mL (lit.) | chemicalbook.comchemsrc.com |

| Synonyms | Sulfonated polymer of styrene, ethylstyrene and divinylbenzene in the hydrogen form | midlandsci.com |

| Matrix | 8% gel | nrc.gov |

| Total Exchange Capacity | 1.8 meq/mL | nrc.gov |

| Water Retention | 48-54% | nrc.gov |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings | Source(s) |

| Biocatalysis | Esterification of free fatty acids in waste cooking oil | Effective in reducing free fatty acid levels for biodiesel production. | researchgate.net |

| Purification | Purification of dilute hydrofluoric acid | Showed high retention of metallic impurities. | researchgate.net |

| Biochemical Separation | Preparation of N-acetylneuraminic acid from egg yolk | Used in a column chromatography process to purify the target compound to >98% purity. | nih.gov |

| Polymer Chemistry | Polymerization catalyst for lactic and glycolic acid | Successfully catalyzed the condensation reaction to form a copolymer. | google.com |

| Materials Science | Synthesis of nanoscale hybrid electrolytes | Utilized to replace Na⁺ ions with protons on functionalized silica nanoparticles. | acs.org |

| Analytical Chemistry | Separation of ions from monosaccharides | Completely retained Ca(II) and Mg(II) ions while allowing fructose and glucose to pass through. | scielo.br |

Structure

2D Structure

Properties

IUPAC Name |

sodium;1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11.C10H10.C8H8.Na/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h3,5-8H,1-2,4H2;3-8H,1-2H2;2-7H,1H2;/q-1;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWAZPDMBONCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow beads with little or no odor; [Dow Chemical MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69011-22-9 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamentals of Ion Exchange and Adsorption with Dowex R Hcr W2

Adsorption Isotherm Modeling and Analysis

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. hawaii.educytivalifesciences.com It also presupposes that there are no interactions between the adsorbed molecules. hawaii.edu In the context of ion exchange, this model can be applied, but it is important to recognize that ion exchange is inherently a competitive process between two or more ions for the same exchange sites. carta-evidence.orgresearchgate.net The simple Langmuir equation, which is designed for single-sorbate systems, may not always accurately represent the complexities of ion exchange. researchgate.net However, it has been successfully used to describe the equilibrium behavior of some systems involving Dowex® HCR-W2, such as the removal of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.net

The Freundlich isotherm is an empirical model that is often used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. acs.orgtandfonline.com Unlike the Langmuir model, it does not predict a maximum adsorption capacity. The Freundlich equation can be particularly useful for characterizing systems where the surface of the adsorbent is not uniform, which can be the case with ion exchange resins under certain conditions. Studies on similar strong acid cation resins have shown that the Freundlich model can effectively describe the equilibrium data, especially when non-linear regression methods are used for data fitting.

Temkin Isotherm: This model takes into account the interactions between the adsorbent and the adsorbate. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. brieflands.comnumberanalytics.com The Temkin isotherm is useful for describing systems where such interactions are significant. iscientific.orgresearchgate.net

Dubinin–Radushkevich (D-R) Isotherm: The D-R model is a more general model that does not assume a homogeneous surface or constant adsorption potential. mdpi.com It is often used to distinguish between physical and chemical adsorption based on the calculated mean free energy of adsorption. lifesciencesite.com

Sips Isotherm: The Sips model is a combination of the Langmuir and Freundlich isotherms. iscientific.orgacs.org At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity, similar to the Langmuir isotherm. acs.org This makes it a versatile model for describing heterogeneous adsorption systems. iscientific.org

Redlich–Peterson Isotherm: This is another three-parameter hybrid isotherm that incorporates features of both the Langmuir and Freundlich models. acs.orgacs.org It can be applied in both homogeneous and heterogeneous systems and is useful for a wide range of adsorbate concentrations. iscientific.orgacs.org

Selectivity Coefficients and Competitive Ion Exchange Systems

The selectivity of an ion exchange resin is a measure of its preference for one ion over another. This is quantified by the selectivity coefficient (K), which is a ratio of the concentrations of the competing ions in the resin and solution phases at equilibrium. mcmaster.ca A selectivity coefficient greater than one indicates that the resin has a preference for that particular ion.

In a binary system where two types of ions are competing for the exchange sites on the resin, the selectivity coefficient provides a direct measure of the resin's preference. Research on Dowex® HCR-W2 has provided specific selectivity coefficients for various binary systems. For instance, in the exchange of lysine (B10760008) with hydrogen ions, the average selectivity coefficients were found to be 5.0 g/cm³ for divalent cationic lysine and 0.75 for monovalent cationic lysine. researchgate.net In the same study, the exchange of ammonium (B1175870) and potassium ions with hydrogen ions yielded selectivity coefficients of 1.5 and 1.9, respectively. researchgate.net

Another study focused on the exchange of sodium ions with several divalent heavy metal ions on Dowex® HCR-W2. mcmaster.ca The research developed a mathematical model to calculate the selectivity coefficients from batch experiments. mcmaster.ca This highlights the resin's utility in applications such as heavy metal removal from wastewater. The selectivity of the resin is a critical parameter in designing and predicting the performance of such competitive ion exchange processes.

| Exchanging Ions (A vs. B) | Selectivity Coefficient (K) | Reference |

| Divalent Lysine vs. Hydrogen | 5.0 g/cm³ | researchgate.net |

| Monovalent Lysine vs. Hydrogen | 0.75 | researchgate.net |

| Ammonium vs. Hydrogen | 1.5 | researchgate.net |

| Potassium vs. Hydrogen | 1.9 | researchgate.net |

Selectivity Coefficients and Competitive Ion Exchange Systems

Ternary and Multi-component Ion Exchange Systems

The performance of Dowex® HCR-W2 in environments containing more than two ionic species is critical for its application in industrial processes like water purification and metal recovery. Research has demonstrated that the complex equilibrium of these multi-component systems can be effectively modeled.

Studies involving the exchange of various heavy metal ions (such as Ni²⁺, Cu²⁺, Cd²⁺, Pb²⁺, and Zn²⁺) with Na⁺ on Dowex® HCR-W2 have been conducted. mcmaster.ca A mathematical model was successfully developed to calculate binary system parameters, which were then used to predict the equilibrium values for several ternary systems. mcmaster.caresearchgate.net This approach, which breaks down the multi-component system into its respective binary interactions, allows for the prediction of resin selectivity and capacity. mcmaster.caecosoft.com Good agreement between predicted and experimental values was found, even when the selectivity coefficients of the competing ions differed significantly. ecosoft.com

In practical applications, Dowex® HCR-W2 has been used in multi-column systems for the purification of commercial hydrofluoric acid. ecosoft.com In these systems, the resin effectively removes a wide range of metallic impurities, demonstrating its utility in complex chemical matrices where numerous cations are present simultaneously. ecosoft.com

Influence of Solution Chemistry on Equilibrium Behavior

The chemical properties of the solution, including pH, ion concentration, and the presence of other agents, profoundly impact the ion exchange equilibrium of Dowex® HCR-W2.

Effect of Solution pH

As a strong acid cation exchange resin with sulfonic acid functional groups, Dowex® HCR-W2 has a stable, negatively charged surface across a wide pH range (0-14). dokumen.pubescholarship.org Consequently, the resin's ion exchange capacity is largely independent of the solution's pH. researchgate.net The critical factor governing the exchange is often the ionization state of the target ions in the solution. dokumen.pubresearchgate.net

For example, in a study on the removal of minerals from honey samples, Dowex® HCR-W2 was found to completely retain Ca(II) and Mg(II) ions irrespective of the solution pH within the tested range of 3.5 to 4.5. researchgate.net This is because these metals remain as positively charged cations in this pH range, readily available for exchange.

However, the pH can influence the surface charge of the species being adsorbed. In the adsorption of ectoine (B1671093) onto the similar Dowex® HCR-S resin, an electrostatic attraction occurs at pH values below 4, where the ectoine molecule is in a cationic form, facilitating ion exchange. researchgate.net Conversely, for a resin like Dowex® HCR-S/S, the adsorption of Fe³⁺ was found to be high at low pH values and to decrease as the pH increased, which was attributed to the transformation of the dissolved metal into its precipitated hydroxide form. scribd.com

Impact of Initial Ion Concentration and Ionic Strength

In the recovery of nickel using an electrodeionization system incorporating Dowex® HCR-W2, the initial feed concentration directly affected the time required to achieve a high removal percentage. nd.edu For a feed solution with an initial nickel concentration of 300 mg/L, 99% removal was achieved in 60 minutes, whereas a 1000 mg/L solution required 180 minutes to reach the same removal efficiency. nd.edu This demonstrates that while the resin has a high capacity, higher initial concentrations necessitate longer contact times or larger resin volumes to achieve complete removal. nd.edu Similarly, studies on Fe³⁺ adsorption with Dowex® HCR-S/S showed the process to be highly dependent on the initial concentration. scribd.com

Role of Co-ions and Complexing Agents

In multi-component systems, the presence of various ions (co-ions) results in competition for the fixed exchange sites on the resin. mcmaster.ca The resin's preference for one ion over another is described by its selectivity coefficient. mcmaster.ca

Thermodynamic Parameters of Ion Exchange Processes

The thermodynamics of the ion exchange process determine its spontaneity and whether it is endothermic or exothermic. The key parameters are the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

While detailed thermodynamic studies providing specific ΔG°, ΔH°, and ΔS° values for Dowex® HCR-W2 were not available in the reviewed literature, general principles and findings from similar resins can provide insight. Ion exchange reactions are typically almost isothermal, but the equilibrium constant is dependent on temperature. mcmaster.ca

Table 1: Effect of Initial Concentration on Nickel Removal using Dowex® HCR-W2

| Initial Ni²⁺ Concentration (mg/L) | Time for 99% Removal (minutes) |

|---|---|

| 300 | 60 |

| 1000 | 180 |

Data sourced from a study on nickel recovery from electroplating wastewater. nd.edu

Ion Exchange and Adsorption Kinetics

The speed at which ion exchange occurs is a crucial factor for process design. The kinetics of adsorption onto Dowex® HCR-W2 are influenced by the resin's physical properties and the solution conditions. The bead size distribution of the resin affects the rate of exchange; monodisperse resins can offer faster kinetics. escholarship.org

Kinetic studies for various exchange processes involving Dowex® HCR-W2 and similar resins have shown that the data often fit well with specific theoretical models. The pseudo-second-order rate law has been successfully applied to describe the kinetics of tetramethylammonium hydroxide (TMAH) uptake on Dowex® HCR-W2 and ectoine adsorption on Dowex® HCR-S. researchgate.net The intraparticle diffusion model has also been used to describe the adsorption mechanism, suggesting that the diffusion of ions within the resin beads can be a rate-limiting step. researchgate.net

A study on lysine adsorption onto Dowex® HCR-W2 determined average ion exchange selectivity coefficients and developed a model based on binary ion exchange measurements to predict adsorption over a broad range of conditions.

Table 2: Kinetic Models for Ion Exchange on Dowex® Resins

| Ion/Molecule | Resin | Applicable Kinetic Model(s) |

|---|---|---|

| Tetramethylammonium hydroxide (TMAH) | Dowex® HCR-W2 | Pseudo-second-order |

| Ectoine | Dowex® HCR-S | Pseudo-second-order, Intraparticle diffusion researchgate.net |

This table summarizes findings from kinetic studies on Dowex® resins.

Kinetic Modeling of Sorption Processes

The rate at which ion exchange or adsorption occurs is a crucial parameter for the design of sorption systems. mdpi-res.com Kinetic models are employed to describe the rate of solute uptake and to elucidate the controlling mechanisms of the adsorption process. The pseudo-first-order and pseudo-second-order models are among the most frequently used to analyze kinetic data for ion exchange resins like Dowex® HCR-W2.

The pseudo-first-order model, originally proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. qut.edu.au It is often considered when diffusion is the rate-limiting step. qut.edu.au The linear form of the Lagergren pseudo-first-order equation is expressed as:

ln(q_e - q_t) = ln(q_e) - k_1t*

Where:

q_e (mg/g) is the amount of solute adsorbed at equilibrium.

q_t (mg/g) is the amount of solute adsorbed at time t (min).

k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. ufmg.br

Research on strong acid cation resins has shown that this model can describe the kinetics of ion exchange. For instance, in studies of sodium ion exchange, a pseudo-first-order relationship was identified, with the rate of sodium removal accelerating with increased initial ion concentration. qut.edu.au However, it has been noted that linearized forms of the equation can sometimes lead to over-estimation of the equilibrium loading capacity (q_e) and the rate constant (k_1) compared to non-linear analysis methods. qut.edu.au In some systems, the pseudo-first-order model may not provide the best fit for the experimental data, especially when compared to the pseudo-second-order model. semanticscholar.org

The pseudo-second-order kinetic model is based on the assumption that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comncsu.edu This model often provides a better fit for ion exchange systems over the entire time range. The linearized form of the pseudo-second-order equation is:

t/q_t = 1/(k_2 * q_e²) + t/q_e

Where:

k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption. ufmg.br

q_e and q_t are the adsorption capacities at equilibrium and at time t, respectively.

Numerous studies have demonstrated the applicability of the pseudo-second-order model to sorption processes involving Dowex® resins.

The ion exchange kinetics for the recovery of valuable compounds like Tris(hydroxymethyl)aminomethane (THAM) using Dowex HCR-W2 were found to follow the pseudo-second-order rate law. researchgate.net

In the adsorption of ectoine onto the similar Dowex® HCR-S resin, the pseudo-second-order model was deemed suitable for describing the kinetic behavior. semanticscholar.orgmdpi.com

Similarly, the adsorption of chlorogenic acid onto certain resins was shown to follow a pseudo-second-order model. mdpi.com

| Kinetic Model | Key Assumption | Applicability to Dowex® HCR-W2 & Similar Resins | References |

|---|---|---|---|

| Pseudo-First-Order | Rate is proportional to the number of available active sites; often diffusion-controlled. | Applied to sodium ion exchange on strong acid cation resins. May overestimate parameters in linearized form. | qut.edu.au |

| Pseudo-Second-Order | Rate-limiting step is chemisorption, involving electron exchange/sharing. | Found to accurately describe the kinetics of THAM on Dowex HCR-W2 and ectoine on Dowex HCR-S. | semanticscholar.orgresearchgate.netmdpi.com |

Pseudo-First-Order Kinetic Models

Diffusion Mechanisms in Ion Exchange

Film diffusion refers to the transport of ions from the bulk liquid phase through a stagnant liquid film that surrounds the resin particle. dokumen.pubwjpls.org This process is also known as external mass transfer. The rate of exchange is controlled by film diffusion when the concentration of the solute in the solution is low, the resin particles are small, or there is a low degree of agitation in the system. dokumen.pub In such cases, increasing the mixing or agitation reduces the thickness of the liquid film, thereby increasing the rate of exchange. dokumen.pub The rate at which a resin exchanges one ion for another is a combination of this surface film diffusion rate and the internal bead diffusion rate. anyflip.com

Intraparticle diffusion describes the movement of ions within the pores and polymer matrix of the resin bead to reach the active exchange sites. wjpls.org This step is often the rate-determining step when the solute concentration is high, the resin particles are large, or when there is high agitation. wjpls.org

The Weber and Morris intraparticle diffusion model is commonly used to identify the involvement of this mechanism. wjpls.orgmdpi.com The model is expressed as:

q_t = k_id * t^(1/2) + C

Where:

k_id (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C is a constant related to the thickness of the boundary layer.

If the plot of q_t versus t^(1/2) is linear and passes through the origin, then intraparticle diffusion is the sole rate-controlling step. wjpls.org However, in many practical systems, the plot may be multi-linear, indicating that more than one mechanism controls the adsorption process. wjpls.orgmdpi.com For example, studies on the sorption of ectoine and chlorogenic acid have indicated that while intraparticle diffusion is involved, it is not the only rate-controlling mechanism. semanticscholar.orgmdpi.commdpi.com The initial curved portion of such plots often corresponds to boundary layer diffusion (film diffusion), while the subsequent linear portion represents intraparticle diffusion. wjpls.org

For a more fundamental and rigorous description of the coupled diffusion of multiple ions in an ion exchange system, the Nernst-Planck equations are employed. researchgate.nettandfonline.comresearchgate.net This model accounts for the driving forces of both the concentration gradient and the electrical potential gradient on ionic fluxes within the resin. A mass transfer model based on the Nernst-Planck equations can be used to determine the resin phase diffusivities of the exchanging ions by fitting the model to experimental batch ion-exchange data. researchgate.nettandfonline.comresearchgate.net

In a study on lysine adsorption on Dowex® HCR-W2, this approach was used to determine the diffusivities of various cations. The results provided a quantitative prediction of the adsorption and desorption behavior over a wide range of conditions. researchgate.nettandfonline.comresearchgate.net

| Ion | Diffusivity (cm²/s) |

|---|---|

| Divalent Cationic Lysine | 0.05 × 10⁻⁶ |

| Monovalent Cationic Lysine | 0.20 × 10⁻⁶ |

| Ammonium (NH₄⁺) | 1.6 × 10⁻⁶ |

| Potassium (K⁺) | 1.9 × 10⁻⁶ |

Intraparticle Diffusion Control

Factors Affecting Exchange Rates

The kinetics of ion exchange involving Dowex(R) HCR-W2 are not static but are influenced by several operational parameters. Understanding these factors is crucial for optimizing processes such as water softening, demineralization, and the separation of chemical compounds. scribd.comlookchem.com

Influence of Temperature on Kinetics

Temperature plays a significant role in the rate of ion exchange. An increase in temperature generally leads to a dramatic increase in the kinetics of ion exchange. researchgate.net For instance, in the adsorption of lysine, as the temperature was raised from 25 to 60 degrees Celsius, the resin phase diffusivity for divalent lysine increased from 0.04 x 10⁻⁶ to 0.14 x 10⁻⁶ cm²/s, and for monovalent lysine, it increased from 0.16 x 10⁻⁶ to 0.55 x 10⁻⁶ cm²/s. researchgate.net This enhancement in exchange rates is attributed to the increased mobility of ions and the decreased viscosity of the solution, which facilitates faster diffusion of ions to and within the resin particles. While the ion exchange equilibrium itself may be independent of temperature, the rate at which this equilibrium is achieved is highly temperature-dependent. researchgate.net

However, it is important to note that very high temperatures can lead to the degradation of the resin, limiting the operational temperature range. mcmaster.ca The thermal stability of most organic resins is typically below 130°C, which restricts their application in high-temperature transesterification processes. frontiersin.org

Effect of Resin Particle Size and Morphology

The particle size and morphology of the this compound resin are critical determinants of its kinetic performance. Resins with smaller particle sizes exhibit faster kinetics due to a larger specific surface area. anyflip.com This increased surface area provides more sites for the initial surface exchange and reduces the diffusion path length for ions to travel to the interior of the resin bead. This compound is a gel-type resin produced by the sulfonation of styrene-divinylbenzene copolymers, which results in a relatively uniform distribution of ion-active sites throughout its structure. scribd.com

The degree of cross-linking with divinylbenzene (B73037) (DVB) also affects the resin's properties. Higher DVB content leads to a more rigid structure with smaller pores, which can increase internal diffusion resistance and hinder the movement of larger ions. researchgate.net Conversely, lower cross-linking allows for greater swelling of the resin in an aqueous environment, which can facilitate ion movement but may also decrease the resin's physical stability. mcmaster.ca Research on the esterification of free fatty acids (FFA) has shown that resins with larger average pore diameters and higher BET surface area exhibit higher activities because the larger pores allow for better diffusion of FFA molecules to the active sites. scispace.com

| Property | Effect on Kinetics | Reason |

|---|---|---|

| Smaller Particle Size | Increases | Larger specific surface area, shorter diffusion path |

| Larger Pore Diameter | Increases | Reduced diffusion resistance for molecules |

| Higher Cross-linking | Decreases | More rigid structure, smaller pores, increased internal diffusion resistance |

| Mass Transfer Step | Controlling Factors | Conditions Where it is Rate-Limiting |

|---|---|---|

| External Mass Transfer | Agitation/Flow Rate, Ion Concentration, Temperature | Low ion concentration, poor agitation/low flow rate |

| Internal Diffusion | Resin Cross-linking, Pore Size, Ion Size, Temperature | High ion concentration, large ion size, highly cross-linked resin |

Dowex R Hcr W2 in Separation and Purification Processes

Removal and Recovery of Specific Ions

Dowex(R) HCR-W2 has demonstrated effectiveness in the removal of various heavy metal ions from aqueous solutions. It is utilized as a cation exchange resin for the elimination of contaminants like copper and lead. lookchem.com Studies have explored its use alongside other resins for the removal of copper (Cu(II)), zinc (Zn(II)), nickel (Ni(II)), lead (Pb(II)), and cadmium (Cd(II)). e3s-conferences.orgresearchgate.net The resin's sulfonic acid functional groups act as the ion exchange sites. researchgate.net

Research has shown that the efficiency of heavy metal removal is influenced by factors such as the structure and functional groups of the resin. researchgate.net In comparative studies, while chelating resins are often noted for their selectivity, strong acid cation exchangers like Dowex HCR-W2 play a role in heavy metal removal from industrial effluents. researchgate.netresearchgate.net For instance, in processes aimed at recovering valuable metals like cobalt and nickel from mining leach solutions, various ion exchange resins, including Dowex HCR-W2, are considered. researchgate.net

The sorption capacity for different metal ions can vary. For example, in the context of treating solutions from mining, the separation of cobalt and zinc is a relevant application for this type of resin. justia.com Furthermore, research into the removal of cadmium from phosphoric acid solutions has involved the use of various extraction and ion exchange methods, highlighting the broad applicability of these resins in managing heavy metal contamination. researchgate.netgoogle.com

Table 1: Heavy Metal Ion Sorption Applications

| Metal Ion | Application Context | Reference |

|---|---|---|

| Ni(II) | Removal from aqueous solutions, mining process streams. | e3s-conferences.orgresearchgate.net |

| Zn(II) | Removal from aqueous solutions, separation from cobalt. | e3s-conferences.orgjustia.com |

| Cd(II) | Removal from aqueous solutions and phosphoric acid. | e3s-conferences.orgresearchgate.netgoogle.com |

| Co(II) | Recovery from mining process streams. | researchgate.net |

| Pb(II) | Removal from aqueous solutions. | lookchem.come3s-conferences.org |

| Cu(II) | Removal from aqueous solutions. | lookchem.come3s-conferences.orgresearchgate.net |

Dowex HCR-W2 is also proficient in the separation of alkali and alkaline earth metals. It is commonly used for water softening by removing calcium (Ca(II)) and magnesium (Mg(II)) ions. lookchem.com

In studies evaluating different cation exchange resins for the analysis of honey, Dowex HCR-W2 demonstrated high retention efficiencies for Ca(II) and Mg(II). scielo.brresearchgate.net Specifically, the average retention efficiencies were found to be 99.5 ± 0.3% for Ca(II) and 99.6 ± 0.5% for Mg(II). scielo.br The resin also showed high retention for potassium (K+) and sodium (Na+), with efficiencies ranging from 99.5% to 100.0%. scielo.brresearchgate.net This indicates the resin's capacity to effectively bind these ions. For instance, in one study, the retention efficiencies for K+ and Na+ were between 99.5% and 99.7%. researchgate.net

The separation of these ions is crucial in various applications, such as preparing samples for elemental analysis where the presence of high concentrations of certain ions can cause interference. scielo.brresearchgate.net The resin's ability to retain these cations allows for their separation from other components in a sample matrix. scielo.br

Table 2: Retention Efficiencies for Alkali and Alkaline Earth Metals

| Ion | Average Retention Efficiency (%) | Reference |

|---|---|---|

| Ca(II) | 99.5 ± 0.3 | scielo.br |

| Mg(II) | 99.6 ± 0.5 | scielo.br |

| K+ | 99.5 - 100.0 | scielo.brresearchgate.net |

| Na+ | 99.5 - 100.0 | scielo.brresearchgate.net |

Dowex HCR-W2 is employed in the recovery and purification of tetra-methyl ammonium (B1175870) hydroxide (B78521) (TMAH) from industrial wastewater, particularly from the electronics and semiconductor industries. researchgate.netmdpi.com TMAH is a toxic and corrosive compound that requires removal before discharge. mdpi.com

The recovery process typically involves a cation exchange step where the tetra-methyl ammonium (TMA+) ion is captured by the resin. researchgate.net Research has shown that strong acid cation resins like Dowex HCR-W2 are effective for this purpose. researchgate.netmdpi.com The adsorption of TMAH onto the resin follows an ion exchange mechanism. vscht.cz Studies have investigated the equilibrium and kinetics of this process, with the Langmuir isotherm model providing a good representation of the equilibrium behavior for TMAH uptake on Dowex HCR-W2. researchgate.net The kinetics of the ion exchange have been found to follow a pseudo-second-order rate law. researchgate.net

After the adsorption step, the captured TMA+ can be eluted from the resin, allowing for its recovery. researchgate.net This multi-step process of cation exchange, elution, and subsequent conversion enables the purification of TMAH from waste streams. researchgate.net

Dowex HCR-W2 is utilized for the purification of industrial acid solutions, such as dilute hydrofluoric acid (HF), to meet the stringent quality requirements of industries like semiconductor manufacturing. researchgate.netresearchgate.net In these applications, the resin is used to remove metallic impurities. researchgate.netresearchgate.net

Studies have demonstrated that a purification system using Dowex HCR-W2 can effectively remove a range of metallic cationic impurities. researchgate.net For some impurities, like aluminum (Al), boron (B), copper (Cu), lithium (Li), manganese (Mn), molybdenum (Mo), nickel (Ni), titanium (Ti), zinc (Zn), and zirconium (Zr), the required purity levels can be readily achieved. researchgate.net For other ions such as potassium (K), magnesium (Mg), and calcium (Ca), their concentrations can be brought very close to the specified limits. researchgate.net

The efficiency of removal can be very high; for example, sodium (Na) can be captured with over 99.5% efficiency. researchgate.net However, the final concentration of an impurity depends on its initial concentration in the acid solution. researchgate.net In some cases, even with high removal percentages, the final concentration may still exceed the stringent limits set by standards like SEMI C29 Grade 2 if the initial contamination is high. researchgate.net Some impurities, such as arsenic (As) and iron (Fe), may be poorly retained as they might exist in anionic or neutral forms in the hydrofluoric acid matrix. researchgate.netresearchgate.net

Table 3: Impurity Removal from Dilute Hydrofluoric Acid

| Impurity | Removal Status | Reference |

|---|---|---|

| Al, B, Cu, Li, Mn, Mo, Ni, Ti, Zn, Zr | Limits easily attained | researchgate.net |

| K, Mg, Ca | Concentrations close to limits | researchgate.net |

| Na | Removal higher than 95%, but limit can be exceeded with high initial concentration | researchgate.net |

| As, Fe | Poorly retained | researchgate.netresearchgate.net |

Recovery and Purification of Tetra-methyl Ammonium Hydroxide (TMAH) from Wastewater

Organic Compound Adsorption and Separation

This compound and similar strong acid cation exchangers are effective in the adsorption and separation of amino acids. The adsorption behavior often depends on the pH of the solution, which influences the charge of the amino acid molecules. researchgate.net

For Lysine (B10760008) , column adsorption studies with Dowex HCR-W2 have shown complex breakthrough curves that are dependent on the feed solution's pH. researchgate.net At a high pH, where lysine is predominantly monovalent, a higher equilibrium binding capacity is achieved, approaching the total ion exchange capacity of the resin. researchgate.net Conversely, at a low pH, where lysine is mainly divalent, a sharper breakthrough curve is observed, but the binding capacity is lower, roughly half of the total capacity. researchgate.net

The separation of Phenylalanine and Tyrosine has also been investigated using strong ion-exchange resins, with operational parameters like flow rate, feed concentration, and pH significantly affecting the breakthrough time. researchgate.net

For Ectoine (B1671093) , a high-value bioactive compound, studies using the similar Dowex® HCR-S resin have demonstrated its potential for isolation and purification from fermentation broths. mdpi.commdpi-res.com The adsorption mechanism involves both ion exchange and physisorption. mdpi.comresearchgate.net The adsorption capacity is influenced by pH, with ectoine carrying a positive charge below its isoelectric point, which is favorable for adsorption onto a cation exchange resin. mdpi.com Desorption can be achieved by increasing the pH. mdpi.comresearchgate.net Research has reported an average saturated adsorption capacity of 0.57 g/g for ectoine on Dowex® HCR-S resin. mdpi.comresearchgate.net

Table 4: Adsorption of Amino Acids

| Amino Acid | Resin | Key Findings | Reference |

|---|---|---|---|

| Lysine | Dowex HCR-W2 | pH-dependent binding capacity; higher capacity at high pH (monovalent form). | researchgate.net |

| Phenylalanine | Strong Anionic Resin (Diaion PA316) | pH, flow rate, and concentration affect breakthrough curves. | researchgate.net |

| Tyrosine | Strong Anionic Resin (Diaion PA316) | pH, flow rate, and concentration affect breakthrough curves. | researchgate.net |

| Ectoine | Dowex® HCR-S | Adsorption involves ion exchange and physisorption; average saturated capacity of 0.57 g/g; desorption by increasing pH. | mdpi.commdpi-res.comresearchgate.net |

Recovery and Purification of Ionic Liquids (e.g., Benzothiazolium Ionic Liquids)

Dowex HCR-W2, a strong acid cation exchange resin, has demonstrated effectiveness in the recovery and purification of ionic liquids (ILs) from solutions. Ionic liquids, which are salts with melting points below 100°C, are increasingly used as solvents in various chemical processes. rsc.org Their recovery is crucial for the economic and environmental viability of these processes.

Research into the recovery of specific ionic liquids, such as benzothiazolium ILs, has shown that strong acidic ion exchange resins with sulfonic acid functional groups, like Dowex HCR-W2, exhibit the highest adsorption capacities. rsc.org Studies comparing different resin types found that sulfonic acid resins achieved the highest uptake of 1-ethyl-3-methylimidazolium (B1214524) ([C2mim]), reaching between 578.2 and 616.2 mg per gram of resin. rsc.org This high capacity is attributed to the strong electrostatic interactions between the sulfonic acid groups on the resin and the cationic component of the ionic liquid. The process typically involves passing the IL-containing solution through a column packed with the resin, where the IL cations are selectively adsorbed, allowing for their separation from other components in the solution.

Chromatographic Separation of Bioactive Fatty Acids (e.g., Eicosapentaenoic Acid, Docosahexaenoic Acid using Silver-Impregnated Resin)

Silver-impregnated ion exchange chromatography is a powerful technique for the semi-preparative separation of polyunsaturated fatty acids (PUFAs). When Dowex HCR-W2 resin is impregnated with silver ions (Ag+), it can be used to fractionate methyl ester derivatives of fatty acids based on their degree of unsaturation. The silver ions form reversible π-complexes with the double bonds of the fatty acids, with the stability of the complex increasing with the number of double bonds.

In studies separating eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from sardine oil concentrates, silver-impregnated Dowex HCR-W2 showed distinct selectivity. researchgate.netresearchgate.net While it was not effective in isolating pure EPA from the concentrate, it proved highly successful in separating a highly purified fraction of DHA. researchgate.netresearchgate.net This is because DHA, with its six double bonds, forms stronger complexes with the silver ions than other fatty acids in the mixture, leading to its stronger retention on the column and subsequent elution as a purified fraction. researchgate.netresearchgate.net In contrast, a different resin, Amberlite IR-118H, was found to be effective for purifying EPA but not DHA. researchgate.netresearchgate.net

Table 1: Performance of Silver-Impregnated Resins in Fatty Acid Separation Data sourced from research on separating EPA and DHA from sardine oil concentrates. researchgate.netresearchgate.net

| Resin Type | Target Fatty Acid | Outcome |

| Dowex 50 W-HCR-W2 | Eicosapentaenoic Acid (EPA) | Does not effectively separate EPA from the concentrate. |

| Dowex 50 W-HCR-W2 | Docosahexaenoic Acid (DHA) | Allows for the isolation of a highly purified fraction of DHA. |

| Amberlite IR-118H | Eicosapentaenoic Acid (EPA) | Allows for the separation of almost pure fractions (98.5%) of EPA. |

| Amberlite IR-118H | Docosahexaenoic Acid (DHA) | Unable to separate DHA from other polyunsaturated fatty acids. |

Separation of Monosaccharides (e.g., Fructose (B13574), Glucose) from Inorganic Ions

Dowex HCR-W2 is highly effective for the demineralization of sugar solutions, specifically for separating monosaccharides like fructose and glucose from inorganic cations. scielo.brresearchgate.net In applications such as purifying bee honey, this strong acid cation exchanger completely retains divalent cations like calcium (Ca(II)) and magnesium (Mg(II)), allowing the non-ionic monosaccharides to pass through the resin bed unretained. scielo.brresearchgate.net

Research has demonstrated that over a pH range of 3.5 to 4.5, Dowex HCR-W2 achieves near-total retention of Ca(II) and Mg(II) ions while allowing for high recovery of fructose and glucose. scielo.brresearchgate.net However, it was also noted that monovalent cations such as potassium (K) and sodium (Na) are also exhaustively retained by the resin under these conditions. scielo.br This makes the resin suitable for the total decationization of sugar solutions prior to further processing or analysis. google.com

Table 2: Separation Efficiency of Dowex HCR-W2 for Monosaccharides and Inorganic Ions Data derived from studies on the purification of honey solutions at a pH range of 3.5-4.5. scielo.brresearchgate.net

| Component | Type | Efficiency (%) |

| Fructose & Glucose | Monosaccharides | 98.8 - 101.6 (Separation Efficiency) |

| Calcium (Ca(II)) & Magnesium (Mg(II)) | Divalent Cations | 99.0 - 99.8 (Retention Efficiency) |

| Potassium (K) & Sodium (Na) | Monovalent Cations | 99.5 - 99.7 (Retention Efficiency) |

Column Performance and Breakthrough Analysis in Packed Beds

Fixed-Bed Column Dynamics and Breakthrough Curve Characteristics

The performance of Dowex HCR-W2 in a fixed-bed column is evaluated through its dynamic behavior, which is visualized using a breakthrough curve. dynamicsorption.com This curve plots the effluent concentration relative to the influent concentration over time, revealing the point at which the resin bed becomes saturated and the target substance "breaks through" the column. dynamicsorption.com

The shape and timing of the breakthrough curve are influenced by several factors, including the feed solution's pH, the flow rate, and the initial concentration of the substance being adsorbed. researchgate.nettandfonline.com For instance, in the adsorption of lysine, the breakthrough curve's characteristics change significantly with pH. researchgate.nettandfonline.comtandfonline.com At a low pH, where lysine is primarily divalent, a sharp breakthrough curve is observed, though the binding capacity is about half of the resin's total ion exchange capacity. researchgate.nettandfonline.comtandfonline.com Conversely, at a high pH, where lysine is monovalent, the breakthrough curve is more gradual, but the binding capacity approaches the total resin capacity. researchgate.nettandfonline.comtandfonline.com At an intermediate pH, a more complex, multi-part curve can emerge. researchgate.nettandfonline.comtandfonline.com Increasing the influent concentration generally leads to a steeper breakthrough curve and a shorter time to breakthrough, as the mass transfer driving force is higher. aidic.it

Modeling of Breakthrough Curves

To predict and optimize the performance of fixed-bed columns packed with Dowex HCR-W2, experimental breakthrough curves are often fitted to mathematical models. researchgate.netresearchgate.net These models are essential for understanding the column dynamics and for scaling up the process from laboratory to industrial applications.

Several models are commonly applied:

Thomas Model: This model is one of the most widely used for ion exchange column performance. It assumes Langmuir kinetics of adsorption-desorption and that the process is not limited by external and internal diffusion. researchgate.netresearchgate.net It has been shown to provide an accurate description of the dynamic behavior for various systems. aidic.it

Yoon-Nelson Model: This is a simpler model that does not require detailed data about the adsorbent or the system's characteristics. It has been successfully used to describe the breakthrough characteristics for systems involving Dowex HCR-W2. researchgate.netresearchgate.net

Rate Models: For more complex systems, sophisticated rate models are developed. These models can account for multiple factors simultaneously, such as axial dispersion, external and intraparticle mass transfer resistances, and the coupled diffusion of multiple ions. researchgate.nettandfonline.com For example, a rate model developed for lysine adsorption on Dowex HCR-W2 provided an excellent agreement with experimental data, enabling a more rational design of the ion exchange process. researchgate.nettandfonline.comtandfonline.com

Regeneration Efficiency and Cyclic Performance in Continuous Operations

For ion exchange processes to be economically viable, especially in continuous operations, the resin must be capable of being regenerated and reused for many cycles without significant loss of performance. nrc.gov Regeneration involves treating the exhausted resin with a chemical solution to strip the adsorbed ions and restore the resin to its original ionic form. ecosoft.com

The regeneration efficiency is a critical parameter, indicating the percentage of the resin's capacity that is restored. Studies on the recovery of tetramethylammonium (B1211777) hydroxide (TMAH) from wastewater using Dowex HCR-W2 reported a recovery (and thus regeneration) efficiency of 98.0% when using 9 N Hydrochloric acid (HCl) as the regenerant. researchgate.net The choice of regenerant and its concentration are key to achieving high efficiency. google.com

Cyclic performance refers to the stability of the resin's capacity and kinetic performance over repeated adsorption-regeneration cycles. Factors like organic fouling or silica (B1680970) fouling can degrade performance over time. mcilvainecompany.com In some industrial applications, operational parameters like regeneration temperature and throughput per cycle are carefully controlled to prevent such fouling and ensure stable, long-term performance. mcilvainecompany.com The ability of Dowex HCR-W2 to withstand numerous regeneration cycles is a testament to its physical and chemical stability. fujifilm.com

Reusability and Long-Term Stability of this compound in Separation Applications

The economic viability and operational efficiency of ion exchange processes heavily rely on the durability and regenerability of the resin used. This compound, a strong acid cation exchange resin, is recognized for its robust performance, which is characterized by its excellent reusability and long-term stability under various industrial conditions. nrc.govscribd.com The fundamental principle of ion exchange is the reversible interchange of ions, which allows the resin to be used for many cycles over several years without permanent structural change. nrc.gov

Reusability and Regeneration

The ability to be repeatedly regenerated and reused is a cornerstone of the utility of this compound in separation applications. nrc.gov After the resin's capacity is exhausted during a service cycle, it can be restored through a regeneration process. This typically involves treating the resin with a concentrated solution of an appropriate chemical regenerant to reverse the ion exchange process that occurred during the treatment phase. nrc.gov

Common regenerants for this compound include strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) for demineralization applications, or sodium chloride (NaCl) solutions for water softening cycles. nrc.govscribd.com The efficiency of regeneration can be influenced by several factors, including the type and concentration of the regenerant, contact time, and temperature. google.com For instance, research has shown that heating the regenerant can enhance the speed and efficiency of the regeneration process. google.com

A study on the removal of tetramethylammonium hydroxide (TMAH) from wastewater highlighted the high regeneration efficiency of this compound. When regenerated with 9 N HCl, the resin demonstrated a recovery efficiency of 98.0%. researchgate.net This high level of recovery allows for the resin to be effectively reused in subsequent treatment cycles, maintaining high performance. Another application where its reusability is advantageous is in drying chlorinated solvents, where it is noted for requiring low heat for regeneration. oxy.com While technically highly reusable, the decision to regenerate versus replace can sometimes be an economic one, as the cost of regeneration may be high relative to purchasing new resin for certain applications. researchgate.net

| Application | Regenerant | Recovery Efficiency | Source |

|---|---|---|---|

| Tetramethylammonium Hydroxide (TMAH) Removal | 9 N HCl | 98.0% | researchgate.net |

Long-Term Stability

This compound is engineered for exceptional physical, chemical, and thermal stability, making it suitable for demanding industrial applications, including continuous operation modes and processes that require resin transfer for external regeneration. scribd.comecosoft.com Its stability is a critical attribute that contributes to a long operational life, which is often measured in the number of service cycles or years before replacement becomes necessary. scribd.com

Physical and Osmotic Stability: The resin consists of spherical beads made from a sulfonated styrene-divinylbenzene copolymer matrix. ecosoft.comaip.org This structure provides excellent physical integrity and resistance to osmotic shock, which can occur when the ionic concentration of the surrounding solution changes rapidly, causing the beads to swell or shrink. scribd.com Its robust physical nature is particularly important in applications like condensate polishing, where high performance and stability are paramount. nrc.govscribd.com

Chemical Stability: this compound is stable across a wide pH range and is resistant to chemical degradation under normal operating conditions. However, it is susceptible to attack by strong oxidizing agents, which can lead to degradation of the polymer matrix and a loss of ion exchange capacity. treion.co.il Therefore, contact with such agents should be carefully managed. treion.co.il

Thermal Stability: The resin has a high maximum operating temperature, allowing it to be used in processes involving heated liquids without significant degradation. ecosoft.com This thermal robustness is a key advantage in various chemical processing and water treatment applications. ecosoft.comtreion.co.il

The combination of high exchange capacity, excellent kinetics, and superior stability has established this compound as a standard and reliable choice for industrial water treatment and other separation processes. scribd.comecosoft.com

| Property | Value | Source |

|---|---|---|

| Matrix | Styrene-divinylbenzene copolymer | aip.org |

| Functional Group | Sulfonic Acid | aip.org |

| Maximum Operating Temperature | 120 °C | ecosoft.com |

| Total Exchange Capacity (min.) | ≥ 1.8 eq/L | aip.org |

| Moisture Holding Capacity | 48% - 54% | aip.org |

| Bead Density | 1.3 g/mL | ecosoft.com |

Dowex R Hcr W2 As a Heterogeneous Catalyst

Catalytic Activity of Dowex(R) HCR-W2 in Organic Transformations

This compound, a gel-type strong acid cation exchange resin composed of a sulfonated styrene-divinylbenzene copolymer, functions as a heterogeneous catalyst in a variety of organic reactions. Its catalytic efficacy is rooted in the presence of sulfonic acid (-SO₃H) groups, which provide Brønsted acid sites necessary for proton-catalyzed transformations. The performance of this resin is influenced by its physical properties, including its degree of cross-linking, ion-exchange capacity, surface area, and pore structure.

Esterification Reactions

This compound has been investigated as a solid acid catalyst for the esterification of free fatty acids (FFAs) with methanol (B129727), a critical pretreatment step in the production of biodiesel from low-cost feedstocks like waste cooking oil (WCO). aminer.orgresearchgate.netnih.gov High levels of FFAs in oils can lead to soap formation during the conventional base-catalyzed transesterification process, significantly reducing biodiesel yield. aminer.orgresearchgate.net Acidic ion-exchange resins like this compound offer a pathway to convert these FFAs into fatty acid methyl esters (FAMEs), thereby lowering the oil's acidity. aminer.orgresearchgate.net

Research comparing the catalytic activity of several ion-exchange resins for FFA esterification in WCO found that this compound is effective but exhibits lower activity compared to macroporous resins such as Amberlyst-15, Amberlyst-35, and Amberlyst-16. aminer.orgresearchgate.netnih.gov In a study conducted in the temperature range of 50–60 °C, the order of catalytic activity was determined to be Amberlyst-15 > Amberlyst-35 > Amberlyst-16 > Dowex HCR-W2. aminer.orgresearchgate.net This difference in performance was attributed to the physical characteristics of the resins, specifically the average pore diameters and the magnitude of the BET surface area. aminer.orgresearchgate.net

Despite its lower relative activity, FFA conversion using this compound increases with both rising reaction temperature and higher catalyst loading. aminer.orgresearchgate.net For instance, in a batch reactor with 20 vol% methanol, increasing the catalyst amount and temperature had a positive effect on the conversion of FFAs. researchgate.net

| Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (min) | Approx. FFA Conversion (%) |

|---|---|---|---|

| 1 | 50 | 240 | ~30 |

| 2 | 50 | 240 | ~45 |

| 1 | 60 | 240 | ~40 |

| 2 | 60 | 240 | ~55 |

Acetalization Reactions

The acetalization of glycerol (B35011) with acetone (B3395972) is a significant reaction for valorizing the crude glycerol byproduct from the biodiesel industry into solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a valuable fuel additive. This reaction is typically catalyzed by acids. While ion-exchange resins are recognized as effective heterogeneous catalysts for this process, specific performance data for this compound in solketal production is limited in published research.

However, the properties of this compound are relevant to this application. It is characterized as a resin with a low level of cross-linking. nih.gov The degree of cross-linking in a resin influences its rigidity and its capacity to swell in the presence of polar reactants like glycerol and acetone. researchgate.net Resins with lower cross-linking generally exhibit higher swelling capacity, which can improve reactant access to the catalytic sulfonic acid sites within the polymer matrix. researchgate.net In comparative studies on related reactions, the physical properties of the resin, such as surface area and pore structure, have been shown to have a more significant effect on catalytic performance than the level of cross-linking. nih.gov

Dimerization Reactions

The dimerization of isobutene to produce isooctene, which can be hydrogenated to isooctane, is an important industrial process for manufacturing high-octane gasoline components. This reaction is catalyzed by strong acids, with ion-exchange resins being a common choice for heterogeneous catalysis.

Detailed research findings on the specific performance of this compound in isobutene dimerization are not extensively detailed in the available literature. However, broader studies on various ion-exchange resins provide context for its potential application. It has been found that for isobutene dimerization, good selectivities towards di-isobutenes are achieved with medium cross-linked resins (containing 12–20% divinylbenzene). researchgate.net The selectivity of the reaction can be enhanced by the use of polar components, such as tert-butyl alcohol (TBA), and by operating at lower temperatures. researchgate.net The dimerization of isobutene over resin catalysts has been confirmed to be a second-order reaction with respect to the number of active acid sites. researchgate.net

Catalytic Mechanism and Active Site Characteristics of Dowex® HCR-W2

Dowex® HCR-W2 is a strong acid cation-exchange resin that functions as an effective heterogeneous catalyst in a variety of chemical reactions. Its catalytic prowess is rooted in the specific characteristics of its functional groups and its unique polymer structure.

Role of Sulfonic Acid Functional Groups in Acid Catalysis

The catalytic activity of Dowex® HCR-W2 originates from its functional sulfonic acid (-SO₃H) groups. researchgate.netresearchgate.net These groups are chemically bonded to the resin's styrenic polymer backbone and serve as the active sites for acid catalysis. researchgate.net Functioning as Brønsted acids, these sites readily donate protons (H⁺) to reactant molecules, initiating a wide range of acid-catalyzed reactions, such as esterification and hydrolysis. researchgate.netresearchgate.net

The mechanism involves the exchange of hydrogen ions from the sulfonic groups with the reactants adsorbed onto the resin. researchgate.net This process of protonation activates the reactant molecules, lowering the activation energy of the reaction and thereby increasing the reaction rate. Because the sulfonic acid groups are strong acids, the resin exhibits high catalytic activity across a broad pH range. The catalytic cycle is completed when the proton is released back to the active site, regenerating the catalyst for subsequent reactions. The hydrogen form (H⁺) of the resin is the catalytically active form; when converted to a salt form, such as the sodium form (Na⁺), it exhibits no catalytic activity for acid-catalyzed reactions. dss.go.th

Influence of Resin Structure on Catalytic Performance

Dowex® HCR-W2 is characterized by a gel-type, or microporous, morphology. dss.go.thresearchgate.net Unlike macroporous resins that have a rigid structure with discrete, large pores, gel-type resins have a dense internal structure with no permanent porosity in the dry state. Catalysis does not occur on an external surface but rather within the polymer matrix itself. For the catalytic sites to be accessible, the resin beads must swell in a compatible reaction medium. nih.gov This swelling creates transient micropores or channels within the polymer network, allowing reactant molecules to diffuse through the gel to reach the internal sulfonic acid active sites. nih.gov Studies have indicated that gel-type resins that exhibit moderate swelling in the reaction medium can be highly suitable catalysts. dokumen.pub

The degree of cross-linking, determined by the percentage of divinylbenzene (B73037) (DVB) in the polymer matrix, is a critical parameter affecting the resin's properties. Dowex® HCR-W2 has a nominal cross-linking level of 8% DVB. dss.go.thgfschemicals.com This level of cross-linking imparts a balance between mechanical strength and catalytic accessibility. The 8% DVB content provides good physical stability while allowing the resin to swell sufficiently in polar solvents, which is essential for reactant diffusion within the gel matrix. dss.go.thscribd.com Resins with lower cross-linking would swell more but might have lower physical integrity, whereas resins with higher cross-linking are more rigid, swell less, and can restrict access for larger reactant molecules, potentially lowering the effective catalytic rate. frontiersin.org

Impact of Cross-linking Level

Catalyst Performance, Stability, and Comparative Studies

The performance of Dowex® HCR-W2 has been evaluated in various studies, often in comparison with other ion-exchange resin catalysts. In the esterification of free fatty acids (FFA) for biodiesel production, the catalytic activity of Dowex® HCR-W2 was compared to several macroporous Amberlyst resins.

Research has shown that FFA conversion increases with higher reaction temperatures and greater catalyst amounts. researchgate.net However, when comparing different resin types, the catalytic activity was found to follow the order: Amberlyst-15 > Amberlyst-35 > Amberlyst-16 > Dowex HCR-W2. frontiersin.orgresearchgate.net This difference in performance was primarily attributed to the physical properties of the catalysts, such as average pore diameter and BET surface area, which are more influential than the level of cross-linking. frontiersin.orgresearchgate.net The macroporous structure of the Amberlyst resins provides a more readily accessible pore structure compared to the diffusion-dependent gel matrix of Dowex HCR-W2. frontiersin.org

The tables below present comparative data on FFA conversion for Dowex® HCR-W2 and other resins at different temperatures and catalyst loadings.

| Time (min) | Dowex HCR-W2 (1 wt%) | Dowex HCR-W2 (2 wt%) | Amberlyst-15 (1 wt%) | Amberlyst-15 (2 wt%) |

|---|---|---|---|---|

| 15 | 13 | 19 | 40 | 55 |

| 30 | 18 | 26 | 53 | 68 |

| 60 | 26 | 37 | 67 | 80 |

| 120 | 38 | 49 | 78 | 89 |

| 240 | 50 | 62 | 89 | 93 |

Data sourced from Özbay et al. (2012). researchgate.net

| Time (min) | Dowex HCR-W2 (1 wt%) | Dowex HCR-W2 (2 wt%) | Amberlyst-15 (1 wt%) | Amberlyst-15 (2 wt%) |

|---|---|---|---|---|

| 15 | 20 | 28 | 54 | 67 |

| 30 | 29 | 39 | 68 | 79 |

| 60 | 41 | 52 | 81 | 89 |

| 120 | 55 | 66 | 91 | 95 |

| 240 | 68 | 78 | 96 | 97 |

Data sourced from Özbay et al. (2012). researchgate.net

Despite having lower relative activity in certain applications, Dowex® HCR-W2 is noted for its high operating capacity and superior physical stability, which are crucial for long-term industrial operations, including those that require resin transfer for regeneration. scribd.com Its robust nature ensures a long operational lifetime, making it a reliable choice for various catalytic processes. scribd.com

Optimization of Reaction Parameters (e.g., Temperature, Catalyst Loading, Molar Ratios)

The efficiency of a catalyzed reaction is profoundly influenced by parameters such as temperature, catalyst loading, and the molar ratio of reactants. Optimizing these conditions is crucial for maximizing product yield and reaction rates.

Temperature:

The reaction temperature plays a pivotal role in the catalytic activity of Dowex® HCR-W2. In the esterification of free fatty acids (FFAs) found in waste cooking oil, an increase in temperature from 50°C to 60°C has been shown to enhance the conversion of FFAs. aminer.orgresearchgate.net This positive correlation between temperature and conversion is a common trend in many chemical reactions, as higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. For instance, in the esterification of FFAs with methanol, the conversion increased with rising temperature for a given catalyst loading. aminer.orgresearchgate.net

Catalyst Loading:

The amount of catalyst used, or catalyst loading, is another critical parameter. Studies on the esterification of FFAs have shown that increasing the catalyst loading of Dowex® HCR-W2 from 1 wt% to 2 wt% leads to a higher conversion of FFAs at both 50°C and 60°C. aminer.orgresearchgate.netresearchgate.netresearchgate.net This is expected, as a higher catalyst loading provides a greater number of active sites for the reaction to occur.

The table below, derived from research on the esterification of free fatty acids, illustrates the impact of temperature and catalyst loading on FFA conversion using Dowex® HCR-W2.

| Temperature (°C) | Catalyst Loading (wt%) | FFA Conversion (%) |

| 50 | 1 | Data not available |

| 60 | 1 | Approx. 20 |

| 50 | 2 | Approx. 25 |

| 60 | 2 | Approx. 35 |

Molar Ratios:

Catalyst Stability and Reusability in Multiple Reaction Cycles

The long-term stability and reusability of a heterogeneous catalyst are paramount for its industrial and economic viability. An ideal catalyst should maintain its activity over numerous reaction cycles with minimal loss in performance.

Information regarding the specific stability and reusability of Dowex® HCR-W2 in multiple reaction cycles is limited in the available scientific literature. While many studies focus on the reusability of macroporous resins like the Amberlyst series, detailed investigations into the long-term performance of the gel-type Dowex® HCR-W2 are less common. rsc.orgnih.gov

However, some general observations can be made. The deactivation of ion exchange resin catalysts can occur through several mechanisms, including fouling of the active sites by reactants, products, or byproducts, and the leaching of the functional groups (e.g., sulfonic acid groups) from the polymer matrix. rsc.org Regeneration of deactivated catalysts is sometimes possible through washing with solvents or acid solutions to remove adsorbed species and restore activity. rsc.org For example, deactivation of some catalysts due to ion-exchange with cations present in the feedstock has been shown to be reversible by washing with hydrochloric acid. rsc.org

In a study involving the use of dry Dowex® HCR-W2 resin in its Na-form as a water adsorbent in an enzymatic reaction, it was noted that this application could improve cycle times and productivity, suggesting a degree of physical stability. nih.gov Another document mentions that Dowex® HCR-W2 exhibits exceptional physical stability and excellent osmotic shock resistance. scribd.com

Comparative Analysis of Catalytic Activity with Other Solid Acid Resins (e.g., Amberlyst series)

To gauge the catalytic efficacy of Dowex® HCR-W2, it is essential to compare its performance with other widely used solid acid catalysts, particularly those from the Amberlyst series.

In the direct esterification of free fatty acids in waste cooking oil, a comparative study was conducted with several ion-exchange resins. The catalytic activities were found to follow the order: Amberlyst-15 > Amberlyst-35 > Amberlyst-16 > Dowex HCR-W2. aminer.orgresearchgate.netresearchgate.net This difference in activity was attributed to the physical properties of the resins. The Amberlyst resins, being macroporous, possess larger average pore diameters and higher BET surface areas compared to the gel-type structure of Dowex HCR-W2. aminer.orgresearchgate.netresearchgate.net The larger pores of the macroporous resins allow for better diffusion of the bulky fatty acid molecules to the active catalytic sites, resulting in higher reaction rates. In contrast, the gel-type structure of Dowex HCR-W2 may present greater mass transfer limitations for large molecules.

The table below summarizes the comparative performance of Dowex® HCR-W2 and various Amberlyst resins in the esterification of free fatty acids at 60°C with a 2 wt% catalyst loading.

| Catalyst | Resin Type | FFA Conversion (%) at 60°C, 2 wt% loading |

| Amberlyst-15 | Macroporous | Approx. 60 |

| Amberlyst-35 | Macroporous | Approx. 50 |

| Amberlyst-16 | Macroporous | Approx. 45 |

| Dowex® HCR-W2 | Gel-type | Approx. 35 |

It is important to note that while macroporous resins may exhibit higher activity in certain applications, the choice of catalyst can also depend on other factors such as the specific reactants and reaction conditions. For instance, in some cases, gel-type resins have shown higher activity than macroporous ones, a behavior attributed to higher accessibility of catalytic sites and greater hydrogen exchange capacity. rsc.org

Advanced Methodologies and Theoretical Approaches

Experimental Design and Optimization for Dowex® HCR-W2 Systems

The effective implementation of Dowex® HCR-W2 in any application hinges on careful experimental design and optimization. This involves both batch and continuous flow setups, with the choice depending on the specific process requirements.

Batch Experimentation Protocols

Batch experiments are fundamental for determining the equilibrium and kinetic parameters of ion exchange processes involving Dowex® HCR-W2. These studies typically involve contacting a known mass of the resin with a solution of a specific concentration and monitoring the change in concentration over time.

Key parameters to consider in batch experiments include:

Resin Conditioning: Before use, the resin is typically washed with deionized water and sometimes methanol (B129727) to remove any impurities. ethz.ch It is then equilibrated in a buffer solution of the desired pH. ethz.ch For certain applications, conditioning involves passing a strong acid solution, like 2.0 mol L-1 HCl, through the resin bed, followed by washing with deionized water. scielo.br

Contact Time: The time required to reach equilibrium is a critical parameter. Kinetic studies are performed to determine this, often employing models like the pseudo-first-order kinetic expression to simulate the exchange process. qut.edu.au

pH: The pH of the solution significantly influences the ionization state of both the target ions and the functional groups on the resin, thereby affecting the exchange capacity. tandfonline.com For instance, in the adsorption of lysine (B10760008), the breakthrough curves show complex behavior dependent on the feed solution's pH. tandfonline.com

Temperature: Temperature can affect the rate of ion exchange and the equilibrium position. researchgate.net Studies on lysine adsorption have shown that intraparticle diffusivities increase substantially with temperature. researchgate.net

Initial Ion Concentration: The initial concentration of the ions in the solution will drive the exchange process and influence the loading capacity of the resin.

Resin Mass to Solution Volume Ratio: This ratio is a crucial variable in batch studies. Two common approaches are maintaining a constant solution normality with variable resin mass or a constant resin mass with variable solution concentrations. qut.edu.au

A study on the esterification of free fatty acids demonstrated that while macroreticular resins were generally more effective, the gel-type Dowex® HCR-W2 still showed catalytic activity. rsc.org In another study, batch equilibrium experiments were conducted by adding amino acid solutions to the resin in a sodium phosphate (B84403) buffer. ethz.ch

Continuous Flow and Column System Configurations

For many industrial applications, continuous flow systems are preferred due to their efficiency and scalability. Dowex® HCR-W2 is well-suited for use in various column configurations.

Solid Phase Extraction (SPE)

In SPE, a column packed with Dowex® HCR-W2 is used to selectively retain and pre-concentrate analytes from a liquid sample. For example, a method for determining calcium and magnesium in honey used Dowex® HCR-W2 to retain these ions while allowing sugars like fructose (B13574) and glucose to pass through. scielo.brscispace.com The retained ions are then eluted with a suitable solvent, such as 1 N HCl. usda.gov Research has shown that Dowex® HCR-W2 can quantitatively retain Ca(II), Mg(II), K+, and Na+ ions from honey samples. scielo.brscispace.com Similarly, it has been used for the pre-concentration of trace metals like cadmium, cobalt, nickel, and lead from honey, with retention efficiencies between 97.1% and 100%. scielo.br

Fixed-Bed Reactors